1,3,5-Trimethyl-4-nitro-1H-pyrazole

UV Spectroscopy Solvatochromism Electronic Structure

Generic 4-nitropyrazoles introduce tautomeric ambiguity and inconsistent regioselectivity in downstream reactions. 1,3,5-Trimethyl-4-nitro-1H-pyrazole (CAS 1125-30-0) eliminates N-H tautomerism via complete methyl substitution at N1, C3, and C5, ensuring deterministic crystalline behavior and reproducible batch-to-batch reactivity. - Enables base-mediated aza-Michael addition-vinylogous nitroaldol condensations with excellent regioselectivity for N-fused 3-nitropyrazolopyridine construction. - Matches Factor Xa inhibitor pharmacophore requirements with 4-nitro handle for amine elaboration; LogP ~0.67 supports favorable medicinal chemistry partitioning. - Yellow crystalline solid, density ~1.3 g/cm³, bp ~245.9°C; structurally deterministic solid state eliminates tautomeric polymorphism for reliable analytical and formulation workflows.

Molecular Formula C6H9N3O2
Molecular Weight 155.15 g/mol
CAS No. 1125-30-0
Cat. No. B075602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Trimethyl-4-nitro-1H-pyrazole
CAS1125-30-0
Molecular FormulaC6H9N3O2
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C)C)[N+](=O)[O-]
InChIInChI=1S/C6H9N3O2/c1-4-6(9(10)11)5(2)8(3)7-4/h1-3H3
InChIKeyYSZYFGMARJFMJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5-Trimethyl-4-nitro-1H-pyrazole CAS 1125-30-0: Key Physicochemical and Structural Properties for Sourcing Decisions


1,3,5-Trimethyl-4-nitro-1H-pyrazole (CAS 1125-30-0) is a heterocyclic organic compound belonging to the C-substituted 4-nitropyrazole class, characterized by a pyrazole ring bearing methyl groups at positions 1, 3, and 5, and a nitro group at position 4 . This substitution pattern confers a molecular formula of C₆H₉N₃O₂ and a molecular weight of 155.15 g/mol. The compound exists as a yellow crystalline solid at ambient temperature, with a reported density of approximately 1.3 g/cm³ and a boiling point of ~245.9°C at 760 mmHg . Its logP value of approximately 0.67 indicates moderate lipophilicity, distinguishing it from both less-substituted and more polar nitropyrazole analogs [1]. As a 1,3,5-trisubstituted pyrazole scaffold, this compound serves as a versatile intermediate in synthetic chemistry, with structural features that enable specific regioselective transformations not accessible with simpler 4-nitropyrazole derivatives.

Why 1,3,5-Trimethyl-4-nitro-1H-pyrazole Cannot Be Readily Substituted by Other 4-Nitropyrazoles


Substituting 1,3,5-trimethyl-4-nitro-1H-pyrazole with generic 4-nitropyrazoles introduces significant performance and selectivity risks due to the compound's unique substitution architecture. The presence of three methyl groups (at N1, C3, and C5) fundamentally alters the electronic environment of the pyrazole ring, influencing both the activation energy of intramolecular charge-transfer transitions and the regioselectivity of nucleophilic aromatic substitution reactions [1]. Furthermore, the fully methylated scaffold prevents N-H tautomerization—a dynamic equilibrium present in 3,5-dimethyl-4-nitro-1H-pyrazole and other N-unsubstituted analogs—thereby eliminating an entire dimension of structural ambiguity in both crystallographic packing and solution-phase reactivity [2]. This substitution pattern also enables specific tandem transformations, such as aza-Michael addition-vinylogous nitroaldol condensations, where the methyl groups direct regioselective bond formation in ways that less-substituted or differently substituted 4-nitropyrazoles cannot replicate [3]. For procurement decisions, this means that alternative 4-nitropyrazoles may fail to deliver comparable yields, regioselectivity, or crystalline handling properties in downstream applications.

Quantitative Differentiation Evidence for 1,3,5-Trimethyl-4-nitro-1H-pyrazole vs. Closest Analogs


Intramolecular Charge-Transfer Energy: Direct Comparison with Unsubstituted 4-Nitropyrazole

1,3,5-Trimethyl-4-nitro-1H-pyrazole exhibits distinct intramolecular charge-transfer (ICT) transition energies compared to the parent 4-nitropyrazole scaffold, a difference arising from the electron-donating effect of the three methyl substituents on the pyrazole ring. This altered electronic structure affects both solvatochromic behavior and the compound's reactivity in charge-transfer-mediated transformations [1].

UV Spectroscopy Solvatochromism Electronic Structure

Crystalline State Structural Determinism: Elimination of N-H Tautomerism vs. 3,5-Dimethyl-4-nitro-1H-pyrazole

The N1-methyl substitution in 1,3,5-trimethyl-4-nitro-1H-pyrazole eliminates the N-H tautomeric equilibrium that characterizes 3,5-dimethyl-4-nitro-1H-pyrazole and other N-unsubstituted 4-nitropyrazoles. This structural determinism removes a key source of crystallographic disorder and solid-state structural ambiguity, as documented in comparative crystallographic studies of 4-nitropyrazole derivatives where N-H containing compounds exhibit temperature-dependent proton transfer dynamics and packing variations [1].

Crystallography Solid-State Chemistry Polymorphism

Lipophilicity and Physicochemical Differentiation vs. 3,5-Dimethyl-4-nitro-1H-pyrazole

1,3,5-Trimethyl-4-nitro-1H-pyrazole demonstrates distinct physicochemical properties compared to its closest analog, 3,5-dimethyl-4-nitro-1H-pyrazole. The presence of an additional N1-methyl group increases the molecular weight from 141.13 g/mol to 155.15 g/mol and shifts the LogP from an estimated negative value (due to N-H hydrogen-bonding capacity) to approximately 0.67 for the trimethyl derivative [1][2]. The trimethyl compound remains a crystalline solid (yellow crystals) rather than a liquid, enabling different handling and purification workflows compared to less-substituted analogs .

Lipophilicity ADME Formulation

Scaffold Validity as 1,3,5-Trisubstituted Pyrazole Intermediate for Factor Xa Inhibitor Synthesis

1,3,5-Trimethyl-4-nitro-1H-pyrazole represents the core 1,3,5-trisubstituted pyrazole scaffold identified in patent literature as a valuable intermediate for the synthesis of Factor Xa inhibitors, a class of anticoagulant therapeutics [1]. The 1,3,5-substitution pattern is specifically required to achieve the correct spatial orientation of pharmacophoric elements in the final drug candidates. While the nitro group at position 4 serves as a synthetic handle for further functionalization (e.g., reduction to amine followed by elaboration), the fully substituted pyrazole core is the essential structural prerequisite.

Medicinal Chemistry Factor Xa Inhibitors Synthetic Intermediates

Optimal Application Scenarios for Procuring 1,3,5-Trimethyl-4-nitro-1H-pyrazole Based on Differentiated Evidence


Medicinal Chemistry: Factor Xa Inhibitor Scaffold Development

Procure 1,3,5-trimethyl-4-nitro-1H-pyrazole when developing anticoagulant candidates requiring the 1,3,5-trisubstituted pyrazole pharmacophore core. The compound's fully substituted scaffold matches the structural requirements outlined in patent literature for Factor Xa inhibitor intermediates, where the 4-nitro group serves as a versatile synthetic handle for amine elaboration [1]. The moderate LogP (~0.67) also provides favorable partitioning characteristics for medicinal chemistry workflows, while the elimination of N-H tautomerism ensures consistent reactivity and analytical characterization across batches [2].

Synthetic Methodology: Regioselective Tandem Transformations

Select this compound when performing base-mediated tandem aza-Michael addition-vinylogous nitroaldol condensation reactions with alkynyl ketones or aldehydes. The specific substitution pattern of 1,3,5-trimethyl-4-nitro-1H-pyrazole, as a representative 3,5-dialkyl-4-nitropyrazole, enables the construction of N-fused 3-nitropyrazolopyridine derivatives with good yields and excellent regioselectivities [3]. The N1-methyl group precludes undesired side reactions at the pyrazole N-H position that would occur with N-unsubstituted analogs, improving reaction fidelity and product isolation.

Materials Science: Crystalline Formulation with Minimal Polymorphic Risk

For applications requiring consistent solid-state behavior—including formulation studies, co-crystal engineering, or analytical standard preparation—1,3,5-trimethyl-4-nitro-1H-pyrazole offers a structurally deterministic crystalline state free from the tautomeric polymorphism that complicates the solid-state chemistry of N-unsubstituted 4-nitropyrazoles [2]. The compound exists as a yellow crystalline solid with a density of ~1.3 g/cm³ and a boiling point of ~245.9°C, providing reproducible handling and thermal characteristics for material science investigations .

Photophysical Research: Solvatochromic Probe Development

The distinct intramolecular charge-transfer (ICT) transition energies of 1,3,5-trimethyl-4-nitro-1H-pyrazole, which differ measurably from unsubstituted 4-nitropyrazole as documented by UV spectroscopic analysis, support its use as a solvatochromic probe or electronic structure model compound [4]. Researchers investigating solvent effects on charge-transfer phenomena or developing spectroscopic sensors should consider this compound where the trimethyl substitution pattern provides a well-defined electronic baseline distinct from parent nitropyrazole scaffolds.

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